(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
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Overview
Description
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is an organic compound characterized by its unique structure, which includes a bromine atom and multiple fluorine atoms. This compound is a type of alkene, specifically an E/Z isomer, where the higher priority groups are on the same side of the double bond, denoted by the “Z” configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene typically involves the bromination of alkenes. One common method is the addition of bromine (Br2) to a precursor alkene under controlled conditions. The reaction is stereoselective, leading to the formation of the Z-isomer .
Industrial Production Methods
Industrial production of this compound may involve advanced catalytic processes, such as nickelaphotoredox catalysis, which allows for the efficient difunctionalization of alkenes . This method ensures high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydrogen Halides (HX): For hydrohalogenation reactions.
Catalysts: Nickel and other transition metals for catalytic processes.
Major Products
The major products formed from these reactions include various substituted alkenes and vicinal dihalides, depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine
While specific biological applications are less common, compounds with similar structures are often investigated for their potential use in pharmaceuticals and as intermediates in drug synthesis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action for (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for various addition reactions, while the bromine atom can participate in substitution reactions. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: The E-isomer of the compound.
1-chloro-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: Similar structure with chlorine instead of bromine
Uniqueness
The uniqueness of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene lies in its Z-configuration and the presence of multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability .
Properties
Molecular Formula |
C8H2BrF13 |
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Molecular Weight |
424.98 g/mol |
IUPAC Name |
(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |
InChI |
InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H/b2-1- |
InChI Key |
KVLSPRHWDKLGCE-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\Br)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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